molecular formula C17H25FN2 B5636196 1-(4-fluorophenyl)-4-(4-methylcyclohexyl)piperazine

1-(4-fluorophenyl)-4-(4-methylcyclohexyl)piperazine

Cat. No.: B5636196
M. Wt: 276.4 g/mol
InChI Key: VHVRDVRPYVILBG-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-(4-methylcyclohexyl)piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system stimulants and antihistamines. The compound’s structure includes a piperazine ring substituted with a 4-fluorophenyl group and a 4-methylcyclohexyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-(4-methylcyclohexyl)piperazine typically involves the reaction of 4-fluoroaniline with 4-methylcyclohexanone to form an intermediate, which is then reacted with piperazine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-(4-methylcyclohexyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-fluorophenyl)-4-(4-methylcyclohexyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with various molecular targets, including neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The specific pathways involved can vary depending on the receptor subtype and the biological context.

Comparison with Similar Compounds

1-(4-fluorophenyl)-4-(4-methylcyclohexyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine: Similar structure but with a chlorine atom instead of fluorine, which may alter its chemical reactivity and biological activity.

    1-(4-bromophenyl)-4-(4-methylcyclohexyl)piperazine: Contains a bromine atom, potentially leading to different pharmacokinetic properties.

    1-(4-methylphenyl)-4-(4-methylcyclohexyl)piperazine: Lacks the halogen substituent, which can affect its interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-methylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2/c1-14-2-6-16(7-3-14)19-10-12-20(13-11-19)17-8-4-15(18)5-9-17/h4-5,8-9,14,16H,2-3,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVRDVRPYVILBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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